molecular formula C24H24N6OS B2465812 1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1790201-86-3

1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2465812
M. Wt: 444.56
InChI Key: PKCQGVTVNNVWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6OS and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

Thiazole-aminopiperidine hybrids have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, synthesized from aryl thioamides, showed promising activity in vitro against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with one compound demonstrating significant inhibition and minimal cytotoxicity, highlighting the potential of thiazole derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Glycine Transporter 1 Inhibition

Compounds related to the chemical structure have been identified as potent and orally available inhibitors of glycine transporter 1 (GlyT1), a target for central nervous system disorders. A study described the identification and optimization of such inhibitors, emphasizing their potential in modulating glycine levels in the brain and affecting CNS-related diseases (Yamamoto et al., 2016).

properties

IUPAC Name

2-methyl-5-phenyl-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6OS/c1-29-22(14-20(28-29)17-6-3-2-4-7-17)23(31)26-19-9-12-30(13-10-19)24-27-21(16-32-24)18-8-5-11-25-15-18/h2-8,11,14-16,19H,9-10,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQGVTVNNVWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

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